5,7-Dichloro-8-quinolyl 2-chloronicotinate
Overview
Description
5,7-Dichloro-8-quinolyl 2-chloronicotinate is a chemical compound with the molecular formula C15H7Cl3N2O2. It is known for its unique structure, which includes a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a nicotinate group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-quinolyl 2-chloronicotinate typically involves the chlorination of quinolin-8-ol followed by esterification with 2-chloronicotinic acid. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification process may involve the use of catalysts like sulfuric acid or pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-8-quinolyl 2-chloronicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5,7-Dichloro-8-quinolyl 2-chloronicotinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,7-Dichloro-8-quinolyl 2-chloronicotinate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antibacterial properties and used in the treatment of dandruff and seborrhoeic dermatitis.
5,7-Dichloro-2-methyl-8-quinolinol: Another derivative with similar structural features but different biological activities.
Uniqueness
5,7-Dichloro-8-quinolyl 2-chloronicotinate is unique due to its specific substitution pattern and the presence of the nicotinate group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl3N2O2/c16-10-7-11(17)13(12-8(10)3-1-5-19-12)22-15(21)9-4-2-6-20-14(9)18/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLDAIDDLUHIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OC(=O)C3=C(N=CC=C3)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379304 | |
Record name | 5,7-dichloro-8-quinolyl 2-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246147-23-9 | |
Record name | 5,7-dichloro-8-quinolyl 2-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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